Methyl 2-oxazol-4-ylacetate
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Overview
Description
Methyl 2-oxazol-4-ylacetate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxazol-4-ylacetate can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxazol-4-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different functionalized products.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) and catalysts such as copper(I) bromide (CuBr).
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Methyl 2-oxazol-4-ylacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-oxazol-4-ylacetate involves its interaction with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with a similar five-membered ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in a different arrangement within the ring.
Thiazole: Features a sulfur atom instead of oxygen in the ring.
Uniqueness
Methyl 2-oxazol-4-ylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functional group enhances its reactivity and potential for further derivatization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
methyl 2-(1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3 |
InChI Key |
CIZBWJVDQHVJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC=N1 |
Origin of Product |
United States |
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